Home > Products > Screening Compounds P23187 > 2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide -

2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-4253594
CAS Number:
Molecular Formula: C15H17F3N2O3
Molecular Weight: 330.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CHMFL-KIT-8140

  • Compound Description: CHMFL-KIT-8140 is a c-KIT kinase inhibitor that served as the starting point for developing the structurally related and more potent c-KIT inhibitor CHMFL-KIT-64 (compound 18). [] This research aimed at improving the bioavailability and potency against a wider range of c-KIT mutants, particularly those found in gastrointestinal stromal tumors. []

CHMFL-KIT-64 (Compound 18)

  • Compound Description: CHMFL-KIT-64 (compound 18) is a novel, orally available c-KIT kinase inhibitor with improved bioavailability and potent activity against a wide spectrum of c-KIT mutants, including drug-resistant ones. [] It exhibits nanomolar potency against c-KIT kinase and displays significant efficacy in various c-KIT mutant-mediated mice models and imatinib-resistant patient-derived cells. []
  • Relevance: CHMFL-KIT-64 was designed using a "type II kinase inhibitor binding element hybrid design approach" based on the structure of CHMFL-KIT-8140. [] The target compound, 2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, could be categorized as a kinase inhibitor based on its structural features and potential relationship to these CHMFL compounds. The presence of the trifluoromethylphenyl group in both CHMFL-KIT-64 and the target compound indicates a possible shared binding preference within the kinase active site.
  • Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor derived from celecoxib. [] It has been shown to inhibit PAK activity and compete with ATP binding. [] Studies show OSU-03012 exhibits anti-cancer properties, particularly in basal-like breast cancers, by inhibiting the epidermal growth factor receptor (EGFR) expression. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] Studies reveal that this compound undergoes extensive metabolism by CYP3A, leading to the formation of metabolites that can inhibit this enzyme. []

N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide

  • Compound Description: This compound is an intermediate in the synthesis of N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-phenyl]-N-ethyl-acetamide. [] The synthesis involves reacting the hydrochloride salt of N-[3-((3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with 3-amino-4-pyrazolecarbonitrile in an acid-free environment. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound represents a series of 1,3,4-thiadiazole derivatives designed and synthesized for their potential anticancer activity. [] In vitro cytotoxicity assessments using the MTT assay demonstrated that these compounds exhibited greater potency against MDA breast cancer cells compared to PC3 prostate cancer and U87 glioblastoma cells. []

Properties

Product Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

InChI

InChI=1S/C15H17F3N2O3/c1-2-20-6-7-23-12(14(20)22)9-13(21)19-11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,19,21)

InChI Key

KZWYVVBVDKMKBW-UHFFFAOYSA-N

SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.